molecular formula C14H18O3 B1325245 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid CAS No. 870286-97-8

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

Cat. No. B1325245
M. Wt: 234.29 g/mol
InChI Key: LFKYRWIIMLLSBQ-UHFFFAOYSA-N
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Description

The compound is a carboxylic acid with a long carbon chain and a dimethylphenyl group attached. Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The presence of this functional group imparts certain chemical properties to the compound, such as the ability to participate in reactions like esterification and amide formation .


Chemical Reactions Analysis

Carboxylic acids can participate in a variety of chemical reactions. They can react with amines to form amides, with alcohols to form esters, and can be reduced to form alcohols. The presence of the dimethylphenyl group could also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its specific structure. Carboxylic acids generally have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Scientific Research Applications

Photoremovable Protecting Group in Organic Synthesis and Biochemistry

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid and related compounds have been studied for their potential as photoremovable protecting groups in organic synthesis and biochemistry. The photoreaction is initiated by efficient photoenolization, and these compounds could have applications in creating 'caged compounds' for biochemical studies (Zabadal et al., 2001).

Synthesis and Anti-inflammatory Properties

This compound is involved in the synthesis and interconversion of related chemical structures, like 6-aroyl-4-oxohexanoic acids, which have demonstrated anti-inflammatory properties. These findings suggest potential applications in medicinal chemistry (Short & Rockwood, 1969).

Synthesis of Functional Polymers

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid plays a role in the synthesis of functional polycaprolactones via Passerini multicomponent polymerization. This method yields polymers with a variety of pendent groups, opening avenues in materials science for developing polymers with adjustable properties (Jian Zhang et al., 2016).

Mass Spectrometry Characterization

Studies have been conducted on the mass spectrometric characterization of small oxocarboxylic acids, including 6-oxohexanoic acid, which is structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid. These studies provide insights into the fragmentation behavior of these compounds, which is crucial for analytical chemistry (Kanawati et al., 2007).

Luminescence Sensing of Chemicals

Compounds structurally related to 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid, like dimethylphenyl imidazole dicarboxylates, have been used in the synthesis of lanthanide(III)-organic frameworks. These frameworks show potential as fluorescence sensors for benzaldehyde-based derivatives, indicating potential applications in chemical sensing technologies (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Carboxylic acids can be corrosive and cause burns and eye damage. They can also be harmful if inhaled, ingested, or absorbed through the skin .

Future Directions

The future directions for research on a compound like “6-(3,4-Dimethylphenyl)-6-oxohexanoic acid” would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

6-(3,4-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-8-12(9-11(10)2)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKYRWIIMLLSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645272
Record name 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,4-Dimethylphenyl)-6-oxohexanoic acid

CAS RN

870286-97-8
Record name 6-(3,4-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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